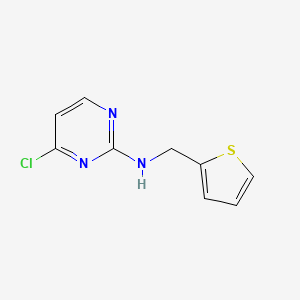
PIGMENT BLUE 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Blue 10, also known as Victoria Blue, is a synthetic organic compound used as a colorant. It is known for its deep blue hue and is commonly used in various industrial applications, including inks, coatings, and plastics. The compound is characterized by its excellent lightfastness, heat stability, and resistance to acids and alkalis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Blue 10 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. One common method involves the reaction of 2-amino-5-phenoxy-3-sulfonylbenzoxazole with sodium nitrite to form 2-amino-5-phenyl-3-nitrobenzoxazole. This intermediate is then reacted with metal chelating agents or oxides to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-temperature reactors and specialized equipment to ensure the purity and consistency of the final product. The synthesis is followed by filtration, washing, and drying steps to obtain the pigment in its powder form .
Chemical Reactions Analysis
Types of Reactions
Pigment Blue 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its stability and color.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may have different shades of blue or other colors depending on the specific substituents introduced .
Scientific Research Applications
Pigment Blue 10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mechanism of Action
The mechanism by which Pigment Blue 10 exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, leading to its characteristic blue color. At the molecular level, the conjugated system of double bonds within the aromatic rings allows for the absorption of specific wavelengths of light, resulting in the emission of blue light .
Comparison with Similar Compounds
Similar Compounds
Copper Phthalocyanine (Pigment Blue 15): Known for its brilliant blue color and used in similar applications as Pigment Blue 10.
Prussian Blue: Another blue pigment with historical significance and modern applications in medicine and industry.
YInMn Blue: A recently discovered blue pigment with unique properties, including high stability and non-toxicity .
Uniqueness of this compound
This compound is unique due to its specific shade of blue, excellent lightfastness, and resistance to chemical degradation. Unlike some other blue pigments, it maintains its color and stability under a wide range of environmental conditions, making it highly valuable in industrial applications .
Properties
CAS No. |
1325-93-5 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








